![molecular formula C9H8FN B1303438 2-Fluoro-4-methylphenylacetonitrile CAS No. 518070-26-3](/img/structure/B1303438.png)
2-Fluoro-4-methylphenylacetonitrile
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Overview
Description
2-Fluoro-4-methylphenylacetonitrile is a chemical compound with the molecular formula C9H8FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylphenylacetonitrile consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom . The InChI code is1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
. Physical And Chemical Properties Analysis
2-Fluoro-4-methylphenylacetonitrile has a molecular weight of 149.16 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The compound’s exact mass and monoisotopic mass are 149.064077422 g/mol . Its topological polar surface area is 23.8 Ų . The compound’s complexity, as computed by Cactvs, is 170 .Scientific Research Applications
Environmental Science
Lastly, the environmental impact and degradation pathways of fluorinated compounds like 2-Fluoro-4-methylphenylacetonitrile are of interest in environmental science. Research in this area can lead to better management and disposal methods for fluorinated waste, minimizing ecological damage.
Each of these applications leverages the unique chemical structure and properties of 2-Fluoro-4-methylphenylacetonitrile , demonstrating its versatility and importance across multiple scientific disciplines .
Safety and Hazards
The safety information for 2-Fluoro-4-methylphenylacetonitrile indicates that it is toxic if swallowed, inhaled, or in contact with skin . Precautionary measures include washing all exposed external body areas thoroughly after handling and avoiding eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIAFUFMNTJCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380963 |
Source
|
Record name | 2-Fluoro-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylphenylacetonitrile | |
CAS RN |
518070-26-3 |
Source
|
Record name | 2-Fluoro-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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